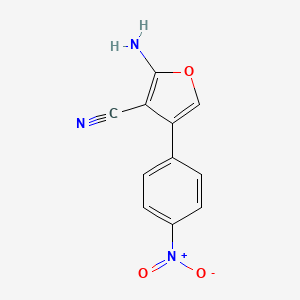

2-Amino-4-(4-nitrophenyl)furan-3-carbonitrile

Description

2-Amino-4-(4-nitrophenyl)furan-3-carbonitrile (CAS: 606099-85-8, molecular formula: C₁₁H₇N₃O₃) is a furan-based carbonitrile derivative featuring a 4-nitrophenyl substituent at the C4 position and an amino group at C2.

Properties

IUPAC Name |

2-amino-4-(4-nitrophenyl)furan-3-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H7N3O3/c12-5-9-10(6-17-11(9)13)7-1-3-8(4-2-7)14(15)16/h1-4,6H,13H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FUWHWPUHFPTXSB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C2=COC(=C2C#N)N)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H7N3O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20640028 | |

| Record name | 2-Amino-4-(4-nitrophenyl)furan-3-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20640028 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

229.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

606099-85-8 | |

| Record name | 2-Amino-4-(4-nitrophenyl)furan-3-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20640028 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

One-Pot Synthesis

One-pot synthesis is a straightforward method that combines multiple reactants in a single reaction vessel, minimizing the need for purification steps between reactions.

Reagents : 4-nitroaniline, furan-3-carbonitrile, and a suitable catalyst (e.g., ammonium acetate).

Procedure : The reactants are mixed in a solvent such as ethanol and heated under reflux for several hours. The progress of the reaction can be monitored using thin-layer chromatography.

Yield : This method typically yields moderate to high amounts of the desired product (up to 85% yield reported in some studies).

Base-Catalyzed Reaction

Base-catalyzed reactions often enhance the efficiency of nucleophilic substitutions.

Reagents : 4-nitroaniline, furan-3-carbonitrile, and a base such as sodium hydroxide or potassium carbonate.

Procedure : The base is dissolved in water or an organic solvent, followed by the addition of the furan derivative and nitroaniline. The mixture is stirred at room temperature or heated to accelerate the reaction.

Yield : Yields can vary significantly, with reports ranging from 60% to over 90%, depending on the specific reaction conditions and purity of reagents used.

Mechanistic Insights

Understanding the mechanism of synthesis can provide insights into optimizing reaction conditions.

Nucleophilic Aromatic Substitution

In many synthesis routes for 2-Amino-4-(4-nitrophenyl)furan-3-carbonitrile, nucleophilic aromatic substitution plays a critical role:

The amino group from 4-nitroaniline acts as a nucleophile attacking the electrophilic carbon on the furan ring.

The presence of the nitro group on the aromatic ring enhances electrophilicity due to its electron-withdrawing effect, facilitating the substitution process.

Comparative Analysis of Methods

The following table summarizes various preparation methods for this compound, highlighting their key features:

| Method | Reagents | Conditions | Yield (%) | Advantages | Disadvantages |

|---|---|---|---|---|---|

| One-Pot Synthesis | 4-Nitroaniline, furan-3-carbonitrile | Reflux in ethanol | Up to 85 | Simple procedure; fewer steps | Moderate yields |

| Base-Catalyzed Reaction | 4-Nitroaniline, furan-3-carbonitrile | Room temperature or heated | 60 - 90 | High yields; efficient | Requires careful handling of bases |

| Microwave-Assisted | Similar reagents | Microwave irradiation | Up to 95 | Rapid synthesis; improved yields | Equipment required |

Scientific Research Applications

Chemistry: Used as an intermediate in the synthesis of more complex heterocyclic compounds.

Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Explored as a potential lead compound for the development of new therapeutic agents.

Industry: Utilized in the development of novel materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 2-Amino-4-(4-nitrophenyl)furan-3-carbonitrile is not fully understood. it is believed to interact with various molecular targets, including enzymes and receptors, through its functional groups. The nitrophenyl group can participate in electron transfer reactions, while the amino and nitrile groups can form hydrogen bonds with biological macromolecules .

Comparison with Similar Compounds

Structural Analogs

The compound shares structural similarities with derivatives containing:

- Furan/Chromene/Pyran cores : Variations in the central heterocyclic ring (e.g., chromene in 4H-chromene derivatives) alter conjugation and steric effects.

- Substituent diversity : The 4-nitrophenyl group can be replaced with fluorophenyl, methylphenyl, or chlorophenyl groups, modulating electronic properties.

- Functional groups: The amino and carbonitrile moieties are conserved in many analogs, critical for hydrogen bonding and dipole interactions.

Table 1: Structural and Physicochemical Comparison

Electronic and Spectral Properties

- Nitro Group Effects : The 4-nitrophenyl group in the target compound enhances electron deficiency compared to methyl or fluoro substituents, influencing charge transfer in DFT studies .

- Spectroscopic Data: IR: Nitrile (C≡N) stretches appear at ~2195–2203 cm⁻¹ in analogs, while nitro (NO₂) asymmetric stretches occur at ~1531 cm⁻¹ . ¹H NMR: Aromatic protons in nitrophenyl-substituted compounds resonate at δ 7.4–8.3 ppm, with amino protons at δ 6.9–7.0 ppm .

Biological Activity

2-Amino-4-(4-nitrophenyl)furan-3-carbonitrile is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article delves into its biological properties, mechanisms of action, and potential therapeutic applications based on available research findings.

Chemical Structure and Properties

The molecular formula of this compound is C₁₁H₈N₄O₂. The compound features an amino group, a nitrophenyl substituent, and a furan ring, which contribute to its unique reactivity and biological activity.

Biological Activity Overview

Research indicates that this compound exhibits notable antimicrobial properties. It has been evaluated for its effectiveness against various bacterial strains, showing promise as a potential therapeutic agent.

Antimicrobial Activity

A study highlighted the compound's effectiveness against pathogens such as Staphylococcus aureus and Staphylococcus epidermidis, demonstrating its potential to inhibit biofilm formation and reduce microbial viability. The minimum inhibitory concentration (MIC) values reported were as low as 0.22 to 0.25 μg/mL for some derivatives, indicating strong antimicrobial activity .

While the precise mechanisms of action for this compound are still under investigation, several pathways have been proposed:

- Enzyme Inhibition : The compound has shown potential as an inhibitor of enzymes related to prion diseases and other neurodegenerative conditions.

- Reactive Intermediates : Research on similar nitro compounds suggests that the reduction of the nitro group may lead to reactive metabolites capable of binding to proteins and DNA, contributing to their biological effects .

Comparative Analysis with Similar Compounds

The biological activity of this compound can be compared with structurally similar compounds:

| Compound Name | Structural Features | Unique Aspects |

|---|---|---|

| 2-Amino-4-(4-hydroxyphenyl)furan-3-carbonitrile | Hydroxy group instead of nitro | Higher inhibition efficiency in corrosion studies |

| 2-Amino-3-cyanofuran | Lacks the nitrophenyl substituent | Different reactivity due to absence of nitro group |

| 2-Amino-5-(4-nitrophenyl)thiazole | Thiazole ring instead of furan | Potentially different biological activity profiles |

This table illustrates how variations in substituents can affect biological activity and reactivity.

Case Studies and Research Findings

Several studies have explored the biological activity of derivatives of this compound:

- In Vitro Antimicrobial Evaluation : Derivatives were tested for their antimicrobial properties, revealing significant activity against various pathogens with some showing synergistic effects when combined with established antibiotics like Ciprofloxacin .

- Biofilm Inhibition : The compound demonstrated substantial antibiofilm potential, outperforming standard treatments in reducing biofilm formation by pathogenic bacteria .

- Toxicity Studies : Hemolytic activity tests indicated low toxicity levels for the compound's derivatives, with hemolytic activity ranging from 3.23% to 15.22% compared to controls .

Q & A

Q. What are the established synthetic routes for 2-Amino-4-(4-nitrophenyl)furan-3-carbonitrile, and how do traditional methods compare to green chemistry approaches?

Traditional synthesis often involves refluxing precursors like α-cyanocinnamonitriles with aromatic alcohols in solvents such as ethanol, using catalysts like piperidine . For example, chloroacetyl chloride in dry benzene has been employed to form furan-3-carbonitrile derivatives via cyclization . In contrast, green methods utilize one-pot multicomponent reactions in aqueous media or with recyclable catalysts like Fe₂O₃ nanoparticles, minimizing solvent waste and improving efficiency . These approaches yield comparable purity but differ in reaction time (e.g., 60 minutes for traditional vs. 30 minutes for green synthesis) and environmental impact.

Q. How is X-ray crystallography applied to determine the molecular structure of this compound, and what software is recommended for refinement?

Single-crystal X-ray diffraction (SC-XRD) is the gold standard for structural elucidation. Data collection at 296 K with a Bruker APEX-II diffractometer, followed by refinement using SHELX programs (e.g., SHELXL for small-molecule refinement), provides precise bond lengths and angles . Key parameters include the R factor (<0.05) and data-to-parameter ratio (>13:1). The WinGX suite is recommended for data processing and visualization .

Q. What spectroscopic techniques are critical for characterizing this compound, and how are discrepancies in data resolved?

Fourier-transform infrared (FT-IR) confirms functional groups (e.g., CN stretch at ~2195 cm⁻¹), while ¹H/¹³C NMR identifies substituent effects (e.g., aromatic protons at δ 8.20 ppm) . Discrepancies in melting points (e.g., 285–288°C vs. literature 260–262°C) are addressed via recrystallization solvent validation and differential scanning calorimetry (DSC) to ensure purity .

Advanced Research Questions

Q. How do density functional theory (DFT) studies enhance understanding of this compound’s electronic properties and reactivity?

DFT calculations (e.g., B3LYP/6-311++G(d,p)) predict molecular electrostatic potential (MEP) surfaces, frontier molecular orbitals (FMOs), and nonlinear optical (NLO) properties. For example, the nitrophenyl group increases electrophilicity, validated by Fukui function analysis . These insights guide synthetic modifications for targeted reactivity, such as tuning the nitro group’s electron-withdrawing effects.

Q. What role does Hirshfeld surface analysis play in studying intermolecular interactions, and how does it correlate with crystallographic data?

Hirshfeld surfaces quantify intermolecular contacts (e.g., H···O/N interactions) and crystal packing efficiency. For analogous compounds, close contacts (e.g., 2.7–3.0 Å) between nitro groups and adjacent aromatic rings explain lattice stability . This complements SC-XRD data by visualizing van der Waals radii and hydrogen-bonding networks.

Q. How can reaction mechanisms for furan-3-carbonitrile formation be validated, and what intermediates are proposed?

Mechanistic studies using LC-MS or in-situ IR spectroscopy identify intermediates like enaminonitriles. A proposed pathway involves Knoevenagel condensation followed by cyclization, with piperidine catalyzing proton transfer . Kinetic isotope effects (KIEs) and computational transition-state modeling further validate steps involving nitro-group activation.

Q. What strategies resolve contradictions between computational predictions and experimental results (e.g., spectroscopic or crystallographic data)?

Discrepancies in geometric parameters (e.g., bond lengths differing by >0.02 Å) are addressed by refining computational methods (e.g., incorporating dispersion corrections in DFT) or verifying experimental conditions (e.g., crystal twinning in XRD) . Multi-reference methods like CASSCF may be needed for systems with strong electron correlation.

Q. How are ring-puckering parameters used to analyze nonplanarity in the furan ring, and what software facilitates this analysis?

Cremer-Pople parameters (e.g., total puckering amplitude, Θ) quantify deviations from planarity. For furan derivatives, Θ values <0.5 Å indicate mild puckering, computed via software like PARST or PLATON using SC-XRD data . This analysis correlates with steric effects from the 4-nitrophenyl substituent.

Methodological Considerations

- Data Collection : Use high-resolution SC-XRD (λ = 0.71073 Å) and triple-axis detectors to minimize noise .

- Computational Protocols : Benchmark DFT functionals against coupled-cluster (CCSD(T)) results for accuracy .

- Synthetic Optimization : Screen catalysts (e.g., Fe₂O₃ vs. ZnO nanoparticles) to improve yields in one-pot reactions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.